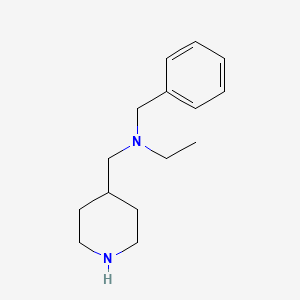

Benzyl-ethyl-piperidin-4-ylmethyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-(piperidin-4-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-17(12-14-6-4-3-5-7-14)13-15-8-10-16-11-9-15/h3-7,15-16H,2,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHZXUDHPUMGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCNCC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Benzyl Ethyl Piperidin 4 Ylmethyl Amine Within Piperidine Chemistry Research

Significance of the Piperidine (B6355638) Scaffold in Contemporary Medicinal Chemistry Research

The piperidine scaffold, a six-membered heterocycle containing one nitrogen atom, is a privileged structure in drug discovery and development. encyclopedia.pub Its derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. encyclopedia.pub The significance of this scaffold can be attributed to several key factors:

Modulation of Physicochemical Properties: The introduction of a piperidine moiety can favorably alter a molecule's properties, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. thieme-connect.comresearchgate.net

Enhanced Biological Activity and Selectivity: The three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, enabling stronger and more selective interactions with biological targets. thieme-connect.comresearchgate.net

Improved Pharmacokinetics: Piperidine-containing compounds often exhibit improved absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comresearchgate.net

Versatility as a Synthetic Building Block: The piperidine ring is a versatile synthetic intermediate that allows for the introduction of various functional groups at different positions, making it a valuable tool for creating diverse chemical libraries for drug screening. ijnrd.orgnih.gov

The pharmacological applications of piperidine derivatives are extensive, spanning treatments for cancer, infectious diseases, neuropathic pain, and Alzheimer's disease. encyclopedia.pub This broad utility underscores the enduring importance of the piperidine scaffold in the ongoing search for novel and effective therapeutic agents. ijnrd.orgresearchgate.net

| Therapeutic Area | Examples of Piperidine Derivatives' Applications |

| Oncology | Utilized as anticancer agents. encyclopedia.pubresearchgate.net |

| Infectious Diseases | Investigated for antiviral, antimicrobial, and antifungal properties. encyclopedia.pubijnrd.orgresearchgate.net |

| Central Nervous System | Used in analgesics, antipsychotics, and treatments for Alzheimer's disease. encyclopedia.pubijnrd.org |

| Cardiovascular | Applied in the development of antihypertensive agents. researchgate.net |

| Metabolic Disorders | Includes compounds with anti-diabetic properties. ijnrd.org |

Contextualization of Benzyl-ethyl-piperidin-4-ylmethyl-amine within Substituted Piperidine Derivatives

This compound belongs to the broad class of substituted piperidines. These are derivatives where one or more hydrogen atoms on the piperidine ring are replaced by other functional groups. The specific substitution pattern on the piperidine ring is crucial in determining the molecule's biological activity. Synthetic piperidines in clinical use are often 1,4-disubstituted, highlighting the importance of this particular arrangement. kcl.ac.uk

In the case of this compound, the molecule features substituents at both the nitrogen (position 1) and the carbon at position 4.

1-Position Substitution: The nitrogen atom is substituted with a benzyl (B1604629) group (a phenylmethyl group).

4-Position Substitution: The carbon at the 4-position is substituted with an ethylaminomethyl group (-CH2-NH-CH2-CH3).

This specific arrangement places the compound within the family of N-benzyl-4-(aminomethyl)piperidines. The structure combines the key features of a benzyl group at the nitrogen, which is a common motif in pharmacologically active compounds, and an aminoalkyl side chain at the 4-position, providing a site for further interactions or modifications.

Basic chemical information for this compound is summarized below.

| Property | Value |

| Compound Name | (1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine |

| Molecular Formula | C15H24N2 |

| Molecular Weight | 232.36 g/mol |

Data sourced from available chemical supplier information, which identifies it as a versatile small molecule scaffold intended for laboratory research use. cymitquimica.com

Historical Development and Academic Relevance of Related Benzylpiperidine Structures

The benzylpiperidine structural motif has long been a subject of interest in medicinal chemistry. The N-benzyl piperidine (N-BP) fragment, in particular, is frequently used in drug discovery due to its structural flexibility and three-dimensional nature. researchgate.netnih.gov This motif can engage in crucial cation-π interactions with target proteins and serves as a scaffold for optimizing stereochemistry to enhance potency and reduce toxicity. researchgate.netnih.gov

Historically, research into benzylpiperidine derivatives has led to the development of compounds with a wide range of pharmacological activities. For instance, 4-benzylpiperidine (B145979) acts as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org Its synthesis can be achieved through methods like the reaction of 4-cyanopyridine (B195900) with toluene (B28343) followed by catalytic hydrogenation. wikipedia.orgchemicalbook.com

The academic relevance of benzylpiperidines is evident in their use as building blocks for more complex therapeutic agents. Research has explored various derivatives for different applications:

Dopamine Reuptake Inhibitors: Compounds like 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine have been studied as potent and selective dopamine reuptake inhibitors. wikipedia.org

Acetylcholinesterase Inhibitors: Novel piperidine derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, have been synthesized and evaluated for their anti-acetylcholinesterase activity, relevant to Alzheimer's disease. acs.org

Monoamine Reuptake Inhibitors: The 4-benzylpiperidine carboxamide scaffold has been investigated to develop serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs). nih.gov

Psychostimulants: The well-known medication methylphenidate, first synthesized in 1944, is a benzylpiperidine derivative that acts as a norepinephrine-dopamine reuptake inhibitor. wikipedia.org

The synthesis of substituted benzylpiperidines is an active area of research, with various methods developed to create these structures efficiently. For example, a Suzuki coupling protocol has been described for the concise formation of 4-benzyl piperidines. organic-chemistry.org The continued exploration of benzylpiperidine derivatives in academic and industrial research highlights their importance as a versatile scaffold for the design of new therapeutic agents. researchgate.netnih.gov

Synthetic Strategies and Reaction Mechanisms for Benzyl Ethyl Piperidin 4 Ylmethyl Amine and Analogues

Retrosynthetic Analysis of the Benzyl-ethyl-piperidin-4-ylmethyl-amine Scaffold

A retrosynthetic analysis of the target molecule, this compound, allows for its deconstruction into simpler, more readily available starting materials. The primary strategic disconnections are identified at three key locations:

C-N Bond Disconnection at the Piperidine (B6355638) Nitrogen: The bond between the piperidine nitrogen and the benzyl (B1604629) group can be disconnected, suggesting a synthesis route involving the N-alkylation of a pre-formed 4-substituted piperidine with a benzyl halide or a reductive amination reaction between a piperidine precursor and benzaldehyde (B42025).

C-N Bond Disconnection at the Side Chain: The bond between the side-chain methylene (B1212753) carbon and the ethylamino group points to a precursor such as (1-benzylpiperidin-4-yl)acetaldehyde. This intermediate could undergo reductive amination with ethylamine (B1201723) to form the final product.

C-C Bond Disconnection at the Piperidine C-4 Position: The bond between the piperidine ring and the side-chain methylene group suggests a key intermediate like N-benzyl-4-piperidinecarboxaldehyde. This allows for a one-carbon extension via methods such as the Wittig reaction or a Knoevenagel condensation, followed by functional group transformations to build the ethylamine side chain.

This analysis logically outlines three primary synthetic segments: the formation of the N-benzylpiperidine core, the elongation of the carbon chain at the 4-position, and the final introduction of the terminal ethylamine group.

Established Synthetic Routes to the N-Benzylpiperidine Core

The N-benzylpiperidine core is a common structural motif, and its synthesis can be achieved through several reliable methods. researchgate.netresearchgate.net The two most prevalent strategies are the direct N-alkylation of piperidine precursors and the construction of the ring via reductive amination.

N-Alkylation Reactions of Piperidine Precursors

Direct N-alkylation is a straightforward approach for synthesizing the N-benzylpiperidine core, starting from a suitably substituted piperidine. This method involves the nucleophilic substitution of a benzyl halide, typically benzyl bromide or benzyl chloride, by the secondary amine of the piperidine ring. The reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). chim.itpsu.edu The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed. chim.it Microwave-assisted conditions can also be used to accelerate the reaction. psu.edu

| Precursor | Alkylating Agent | Base | Solvent | Conditions | Yield |

| 4-Piperidinecarboxylic acid methyl ester HCl | Benzyl bromide | Triethylamine | Methanol (B129727) | Reflux, 4-12h | 94.2% rsc.org |

| Piperidine | Benzyl chloride | K₂CO₃ | Ethanol | Microwave, 80°C, 40 min | N/A psu.edu |

| Piperidine | Alkyl bromide | K₂CO₃ | Dry DMF | Room Temp | N/A chim.it |

This table summarizes typical conditions for the N-alkylation of piperidine precursors.

Reductive Amination Methodologies for Piperidine Ring Formation

Reductive amination offers a versatile alternative for constructing the N-benzylpiperidine core. researchgate.net This method can be applied in two primary ways: by functionalizing a pre-existing piperidine ring or by forming the ring from acyclic precursors.

In the first approach, a 4-substituted piperidine is reacted with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the N-benzylpiperidine derivative. wikipedia.org A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. wikipedia.orgresearchgate.net An alternative, less toxic reducing agent is the borane-pyridine complex (BAP), which has been shown to be effective for the reductive amination of piperidines with various aldehydes. google.com

The second approach, known as double reductive amination (DRA), builds the piperidine ring itself. wikipedia.orggoogle.com This powerful strategy involves reacting a 1,5-dicarbonyl compound with a primary amine, such as benzylamine (B48309). The reaction proceeds through the formation of two imine or enamine intermediates, followed by a cyclization and subsequent reduction to yield the saturated N-benzylpiperidine ring. google.com

| Amine | Carbonyl | Reducing Agent | Key Features |

| Piperidine | Benzaldehyde | Borane-pyridine (BAP) | Replaces more toxic NaCNBH₃, good yields. google.com |

| Piperidine | Benzaldehyde | NaBH₃CN | Standard Borch reduction conditions. google.com |

| Benzylamine | 1,5-Dicarbonyl Compound | NaBH₃CN | Forms the piperidine ring from an acyclic precursor. google.com |

This table outlines key components for reductive amination strategies to form the N-benzylpiperidine core.

Introduction of the Ethylamine Moiety at the Piperidine 4-Position

The construction of the C4-side chain, -(CH₂)-NH-CH₂CH₃, requires a multi-step sequence involving carbon chain elongation from a suitable 4-substituted piperidine intermediate, followed by the introduction of the terminal amine.

Strategies for Alkyl Chain Elongation and Functionalization

A key and versatile starting material for C4-functionalization is N-benzyl-4-piperidone. researchgate.net A common strategy to introduce a two-carbon chain at this position is the Knoevenagel condensation. researchgate.net This reaction involves the condensation of N-benzyl-4-piperidone with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, catalyzed by a weak base like piperidine or ammonium (B1175870) acetate. researchgate.netarkat-usa.org

For instance, the Knoevenagel condensation of N-benzyl-4-piperidone with malononitrile yields (1-benzylpiperidin-4-ylidene)malononitrile. researchgate.net This intermediate contains a C=C double bond and two nitrile groups. A subsequent reduction step, typically using catalytic hydrogenation (e.g., H₂/Pd/C or H₂/Raney Ni), can reduce both the double bond and the nitrile groups to afford 2-(1-benzylpiperidin-4-yl)propane-1,3-diamine. While not the direct target, this demonstrates a reliable method for C-C bond formation and introduction of amino functionalities.

A more direct route to the ethylamine side chain starts with N-benzyl-4-piperidinecarboxaldehyde. This aldehyde can undergo a Henry reaction (a nitro-aldol condensation) with nitroethane. The resulting nitro-alcohol can be dehydrated to form a nitro-alkene, which is then reduced. Catalytic hydrogenation of the nitro-alkene intermediate reduces both the double bond and the nitro group to yield the primary amine, 1-(1-benzylpiperidin-4-yl)ethan-2-amine.

Alternatively, the C4-chain can be built starting from 4-(hydroxymethyl)-N-benzylpiperidine. This alcohol can be converted to a leaving group (e.g., a tosylate or a halide) and then reacted with a cyanide source, such as sodium cyanide, in a nucleophilic substitution reaction. This forms (N-benzylpiperidin-4-yl)acetonitrile. Subsequent reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the corresponding primary amine, 2-(1-benzylpiperidin-4-yl)ethanamine.

Amination Reactions for Terminal Amine Introduction

Once a two-carbon chain with a suitable functional group is installed at the C-4 position, the terminal ethylamine can be formed.

If the chain elongation strategy results in an intermediate like (N-benzylpiperidin-4-yl)acetaldehyde, a direct reductive amination with ethylamine is the most efficient final step. chim.it This reaction involves the formation of an imine between the aldehyde and ethylamine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to furnish the target molecule, this compound. researchgate.net

If the synthesis yields a primary amine, such as 2-(1-benzylpiperidin-4-yl)ethanamine, the terminal ethyl group can be introduced via a second reductive amination, this time using acetaldehyde (B116499) as the carbonyl partner. This provides a controlled method for mono-ethylation, avoiding the potential for over-alkylation that can occur with the use of ethyl halides.

Application of Protecting Group Chemistry in this compound Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable tools to ensure chemoselectivity. uchicago.eduresearchgate.netutsouthwestern.edu The strategic use of protecting groups allows for the selective modification of one functional group in the presence of others that might be otherwise reactive.

The synthesis of this compound, which contains a secondary amine within the piperidine ring and a tertiary amine in the side chain, necessitates a robust protecting group strategy. A common approach involves the protection of the piperidine nitrogen, which allows for the elaboration of the 4-position substituent.

Key Protecting Groups for the Piperidine Nitrogen:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid, TFA). clockss.org In a potential synthesis of the target molecule, N-Boc-piperidine-4-carboxaldehyde could serve as a key intermediate.

Benzyloxycarbonyl (Cbz or Z): The Cbz group is another common amine protecting group. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis, which can be advantageous if other functional groups in the molecule are sensitive to acid. clockss.org

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable under acidic conditions but is readily cleaved by bases, such as piperidine. researchgate.net This orthogonality to acid-labile protecting groups like Boc makes it valuable in complex syntheses. uchicago.edu

Table 1: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA), HCl |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine, DBU (Base) |

Stereoselective Synthesis Approaches for Chiral this compound Analogues

The introduction of chirality into piperidine rings is of paramount importance, as the stereochemistry of a drug molecule often dictates its pharmacological activity. For analogues of this compound that possess stereocenters, stereoselective synthesis is crucial.

One common strategy is the use of chiral auxiliaries . A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. whiterose.ac.uk For instance, a chiral auxiliary could be attached to the piperidine nitrogen to control the stereoselective alkylation at the 4-position. After the desired stereocenter is established, the auxiliary is removed.

Another powerful approach is asymmetric catalysis , where a chiral catalyst is used to favor the formation of one enantiomer over the other. For example, asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridine (B1245486) derivative, can lead to the formation of a chiral piperidine. kcl.ac.uk A patent for a related compound, (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine, highlights the importance of stereocontrol in the synthesis of such molecules. google.com

The synthesis of enantiomerically enriched 2-substituted piperidones, which can be precursors to 4-substituted piperidines, has been achieved through aza-Michael cyclizations employing S-α-phenylethylamine as a chiral auxiliary. kcl.ac.uk This approach yields separable diastereomeric products.

One-Pot and Multicomponent Reaction Paradigms for Piperidine Derivatives

One-pot reactions and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. nih.govnih.govacsgcipr.orgcaltech.educore.ac.uknih.govyoutube.com

A potential one-pot synthesis of a precursor to this compound could involve the tandem reaction of a halogenated amide, where amide activation, reduction, and intramolecular nucleophilic substitution occur in a single pot. nih.gov

Multicomponent reactions are particularly powerful for generating molecular diversity. The Ugi four-component reaction (U-4CR) is a prominent example, which combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to form a dipeptide-like scaffold. nih.gov While not directly applicable to the synthesis of the target molecule in one step, MCRs can be used to rapidly assemble complex piperidine-containing intermediates. For instance, a four-component reaction has been developed for the synthesis of piperidone scaffolds. researchgate.net The synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has also been achieved via a multicomponent approach. mdpi.com

Table 2: Comparison of Synthetic Paradigms

| Paradigm | Description | Advantages |

|---|---|---|

| Linear Synthesis | Stepwise formation of the target molecule with isolation of intermediates. | High control over each step. |

| One-Pot Reaction | Multiple transformations in a single reaction vessel without isolating intermediates. | Increased efficiency, reduced waste. nih.gov |

| Multicomponent Reaction | Three or more reactants combine in a single reaction to form a product containing substantial portions of all reactants. | High atom economy, rapid generation of complexity. nih.govcaltech.edu |

Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Scaffolds

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis of complex molecules, including piperidine derivatives. mdpi.com

Suzuki Coupling: The Suzuki coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate, can be employed to introduce the benzyl group. For example, a 4-halopiperidine derivative could be coupled with a benzylboronic acid derivative. An efficient method for constructing 4-benzyl piperidines using a Suzuki protocol has been described. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of C-N bonds. It could be utilized to introduce the ethylamino group onto a suitably functionalized piperidine precursor. For instance, a 4-(chloromethyl)piperidine (B1605206) derivative could be coupled with ethylamine.

Other Metal-Catalyzed Reactions: Titanium-magnesium catalyzed carbozincation has been used to synthesize substituted piperidines. researchgate.net Additionally, a one-pot synthesis of N-methylated tertiary amines from carbonyl compounds, amines, and methanol has been developed, which could be relevant for the synthesis of analogues. rsc.org The synthesis of benzylpiperidine and benzylpiperazine derivatives has been reported, which could serve as a reference for the synthesis of the target compound. unisi.it

The choice of the metal catalyst, ligand, and reaction conditions is critical for the success of these coupling reactions and must be carefully optimized for the specific substrates involved in the synthesis of this compound.

Structure Activity Relationship Sar Investigations of Benzyl Ethyl Piperidin 4 Ylmethyl Amine Derivatives

Influence of N-Benzyl Substitutions on Biological Activity Profiles

The N-benzyl moiety is a critical component for the biological activity of many piperidine (B6355638) derivatives, often serving as a key hydrophobic group that interacts with the target protein. Studies have shown that the complete removal of the N-benzyl group can lead to a total loss of activity, underscoring its essential role in the pharmacophore.

Effects of Aromatic Ring Substitutions on Target Engagement

Modifications to the aromatic ring of the N-benzyl group significantly influence the compound's affinity and potency. Research into various classes of N-benzyl piperidine derivatives has demonstrated that both the position and nature of substituents are crucial.

For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives acting as USP1/UAF1 inhibitors, substitution on the phenyl ring was found to be highly position-dependent. nih.govnih.gov A trifluoromethyl (CF₃) group at the 2-position was favorable, whereas the same group at the 3- or 4-position rendered the compounds inactive. nih.govnih.gov Further exploration at the 2-position revealed that replacing the CF₃ group with an isopropyl group could improve potency by as much as six-fold. nih.govnih.gov Conversely, other electron-withdrawing groups did not lead to improved activity. nih.govnih.gov

In other studies focusing on analgesic properties, para-substitution on the phenyl ring was found to yield better effects. researchgate.net The introduction of a second phenyl ring, creating a 4-phenylbenzyl amine, was also well-tolerated and provided a scaffold for further modifications that led to compounds with potencies in the low micromolar range. nih.govnih.gov

Table 1: Effect of N-Benzyl Aromatic Ring Substitutions on Biological Activity Data synthesized from studies on related N-benzyl derivatives.

| Parent Scaffold | Substitution on Benzyl (B1604629) Ring | Target/Activity | Result (IC₅₀/Potency) |

| N-Benzyl-pyrimidin-4-amine | 2-CF₃-Phenyl | USP1/UAF1 Inhibition | Active |

| N-Benzyl-pyrimidin-4-amine | 3-CF₃-Phenyl | USP1/UAF1 Inhibition | Inactive (>57 µM) |

| N-Benzyl-pyrimidin-4-amine | 4-CF₃-Phenyl | USP1/UAF1 Inhibition | Inactive (>57 µM) |

| N-Benzyl-pyrimidin-4-amine | 2-Isopropyl-Phenyl | USP1/UAF1 Inhibition | 180 nM (6-fold improvement) |

| N-Benzyl-pyrimidin-4-amine | 4-Phenylbenzyl | USP1/UAF1 Inhibition | 3.7 µM |

| Alkyl Piperidine | para-Phenyl | Analgesic Activity | Enhanced Potency |

Heterocyclic Replacements of the Benzyl Moiety and Their Activity Impact

Replacing the phenyl ring of the benzyl group with various heterocyclic systems has been a common strategy to modulate physicochemical properties and explore alternative interactions with the target. However, the impact of this change is highly dependent on the specific heterocycle and the biological target.

In the context of USP1/UAF1 inhibitors, replacing the phenyl ring with nitrogen-containing heterocycles like pyridine (B92270) resulted in potent compounds. nih.govnih.gov Specifically, analogues featuring a 4-(pyridin-3-yl)phenyl or 4-(pyridin-4-yl)phenyl moiety demonstrated IC₅₀ values approaching 1 µM. nih.govnih.gov However, when the entire benzyl group was replaced with other heterocyclic methanamines, such as those derived from cyclopentyl or other nitrogen-containing heterocycles, the resulting compounds were inactive. nih.govnih.gov This suggests a strict spatial and electronic requirement for this part of the molecule. Similarly, studies on CXCR3 chemokine antagonists have explored pyridyl-piperazinyl-piperidine derivatives, indicating that heterocyclic systems can be successfully incorporated to achieve high receptor affinity. dndi.org

Table 2: Impact of Heterocyclic Replacements for the Benzyl Moiety

| Scaffold Type | Original Moiety | Heterocyclic Replacement | Target | Resulting Activity |

| N-Benzyl-pyrimidin-4-amine | 4-Phenylbenzyl | 4-(Pyridin-3-yl)phenyl | USP1/UAF1 | Potent (IC₅₀ = 1.1 µM) |

| N-Benzyl-pyrimidin-4-amine | 4-Phenylbenzyl | 4-(Pyridin-4-yl)phenyl | USP1/UAF1 | Potent (IC₅₀ = 1.9 µM) |

| N-Benzyl-pyrimidin-4-amine | Benzyl | Cyclopentyl-methyl | USP1/UAF1 | Inactive |

| Piperidine Derivative | Benzyl | Pyridyl-piperazinyl | CXCR3 | High Affinity |

Role of the Ethylamine (B1201723) Linker and Terminal Amine Functionality in SAR

The ethylamine linker and the terminal amine group attached at the C4 position of the piperidine ring are pivotal for orienting the molecule within the binding site and forming key interactions, such as hydrogen bonds or ionic bonds.

Impact of Alkyl Chain Length and Flexibility on Pharmacological Action

The length of the alkyl chain connecting the piperidine ring to the terminal functional group is a critical determinant of biological activity. Studies on related N-benzylpiperidine derivatives targeting sigma-1 (σ₁) receptors have shown a clear dependence on linker length. nih.gov Increasing the linker from a direct amino connection (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) chain resulted in a significant increase in σ₁ receptor affinity. nih.gov The optimal affinity was observed with the propylamino linker (Kᵢ = 2.97 nM), closely followed by the ethylamino linker (Kᵢ = 7.57 nM). nih.gov

This trend is corroborated by research on benzylpiperazine analogues, where a two-methylene (ethylene) linker between a central amide and a distal phenyl ring was found to be optimal for σ₁ receptor affinity (Kᵢ = 8.8 nM). acs.org Shortening the chain to one methylene (B1212753) unit or extending it to three or four units was detrimental to activity. acs.org This suggests that a two- or three-atom linker provides the ideal distance and flexibility to position the terminal group for effective interaction with the receptor.

Table 3: Influence of Linker Chain Length on σ₁ Receptor Affinity

| Scaffold | Linker (n = atoms) | Linker Type | σ₁ Receptor Affinity (Kᵢ) |

| N-Benzylpiperidine Derivative | n=0 | -NH- | 29.2 nM |

| N-Benzylpiperidine Derivative | n=2 | -CH₂-CH₂-NH- | 7.57 nM |

| N-Benzylpiperidine Derivative | n=3 | -CH₂-CH₂-CH₂-NH- | 2.97 nM |

| N-Benzylpiperidine Derivative | n=4 | -CH₂-CH₂-CH₂-CH₂-NH- | 3.97 nM |

| Benzylpiperazine Derivative | n=1 | -CH₂- | 145 nM |

| Benzylpiperazine Derivative | n=2 | -CH₂-CH₂- | 8.8 nM |

| Benzylpiperazine Derivative | n=3 | -CH₂-CH₂-CH₂- | 16.4 nM |

Substituent Effects on the Terminal Amine Nitrogen

The terminal amine provides a crucial interaction point, and its substitution pattern can modulate potency, selectivity, and pharmacokinetic properties. In a series of 1-benzyl-4-[2-(amino)ethyl]piperidine derivatives developed as acetylcholinesterase (AChE) inhibitors, modifications to the terminal amine were extensively studied. nih.gov The introduction of a benzoyl group on the terminal amine was a key starting point. Further substitution on the nitrogen atom of this resulting amide moiety with a phenyl group led to a significant enhancement in anti-AChE activity. nih.gov This suggests that additional hydrophobic interactions in this region are beneficial for target engagement.

Further rigidification of this terminal portion by incorporating the N-benzoyl amine into a heterocyclic ring system, such as an isoindolone, maintained potent anti-AChE activity. nih.gov The most potent compounds in this class, with IC₅₀ values in the low nanomolar range, were achieved by further substituting the heterocyclic ring system itself, highlighting the extensive possibilities for optimization at the terminal end of the molecule. nih.gov

Structural Modifications on the Piperidine Ring and Their Stereochemical Implications for Activity

The piperidine ring serves as a central scaffold, and its conformation and substitution pattern are vital for correctly positioning the other pharmacophoric elements. nih.gov The nitrogen atom within the piperidine ring is often protonated at physiological pH, allowing for a key ionic interaction with acidic residues (e.g., Asp, Glu) in the target's binding pocket. smolecule.com

SAR studies comparing piperidine and piperazine (B1678402) cores have revealed the profound influence of this ring. In one study, derivatives containing a piperidine core showed significantly higher affinity for the σ₁ receptor compared to their piperazine counterparts (e.g., Kᵢ = 3.64 nM for piperidine vs. 1531 nM for piperazine). nih.gov This highlights the piperidine moiety as a critical structural element for activity at certain targets. nih.gov

Introducing unsaturation into the piperidine ring can also have a dramatic effect. For a series of agents against Trypanosoma cruzi, creating a double bond within the piperidine ring led to a ten-fold increase in potency. dndi.org This modification likely alters the ring's conformation, improving its fit within the binding site. Furthermore, the stereochemistry of substituents on the piperidine ring is crucial. In many cases, compounds with an S-configuration at a chiral center on the ring are significantly more active (up to 5-fold) than the corresponding R-enantiomers, indicating a highly specific stereochemical requirement for binding. researchgate.net

Positional Isomerism and its Influence on Biological Potency

The spatial arrangement of substituents on both the benzyl and piperidine moieties of benzyl-ethyl-piperidin-4-ylmethyl-amine derivatives has a profound effect on their biological potency. Studies on related N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors have demonstrated that the substitution pattern on the phenyl ring is a key determinant of activity. For instance, substitution at the 2-position of the phenyl group was found to be significantly more favorable than at the 3- or 4-positions. acs.org This is highlighted by the observation that 3-CF3-phenyl and 4-CF3-phenyl derivatives were inactive, whereas their 2-substituted counterparts showed inhibitory potential. acs.org

Furthermore, within a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the placement of a pyridine ring as a substituent on the benzylamine (B48309) portion influenced potency. Analogues with a 4-pyridine or a 3-pyridine substituent exhibited enhanced potency, with IC50 values of 1.9 µM and 1.1 µM, respectively. acs.org This suggests that the nitrogen atom's position within the aromatic ring system plays a crucial role in the molecular interactions governing inhibitory activity.

Stereochemical Aspects and Differential Enantiomeric Activity

The stereochemistry of this compound derivatives is a critical factor that dictates their biological activity, with different enantiomers often exhibiting distinct potencies and selectivities. In a series of optically active 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol analogues, the stereochemical configuration was shown to significantly influence their affinity for monoamine transporters. nih.gov

Specifically, compounds with different stereochemistry displayed varying degrees of affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov For example, compounds 9b and 9d in the study, which are stereoisomers, showed high affinity for DAT and NET, with moderate potency at SERT. nih.gov The Ki values for 9b were 2.29 nM (DAT), 78.4 nM (NET), and 155 nM (SERT), while for 9d they were 1.55 nM (DAT), 14.1 nM (NET), and 259 nM (SERT). nih.gov This demonstrates that subtle changes in the 3D arrangement of the molecule can lead to significant differences in biological activity. The development of synthetic routes to access chirally enriched donepezil (B133215) analogues, which share the benzyl-piperidine scaffold, further underscores the importance of stereochemistry in achieving desired biological effects, particularly in the context of acetylcholinesterase inhibition. acs.org

Identification of Key Pharmacophoric Elements within the this compound Scaffold

The this compound scaffold possesses several key pharmacophoric elements that are crucial for its interaction with various biological targets. These elements include a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic aromatic ring, and a positively ionizable feature. The phenyl(piperidin-4-yl)methanone (B1296144) fragment, a related structure, is considered a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules. nih.gov The 4-(p-fluorobenzoyl)piperidine moiety, for instance, is a key component for anchoring ligands to the 5-HT2A receptor. nih.gov

In the context of USP1/UAF1 deubiquitinase inhibitors, the N-benzyl-2-phenylpyrimidin-4-amine core represents the essential scaffold. acs.orgnih.gov The SAR studies revealed that the 2-phenylpyrimidin-4-amine (B1280114) portion is critical for activity, while modifications on the N-benzyl group modulate the potency. acs.org For sigma receptor ligands, the N-benzyl-piperidinium system is a recurring motif that binds within a specific pocket of the receptor. nih.gov Molecular docking studies of certain pyridine derivatives with high affinity for σ1/2 receptors showed that the N-benzyl-piperidinium system of these compounds binds to a pocket formed by several key amino acid residues. nih.gov

SAR Studies Related to Enzyme Inhibition Potency of this compound Derivatives

Derivatives of the this compound scaffold have been extensively studied as inhibitors of various enzymes, with SAR investigations providing valuable insights into the structural requirements for potent inhibition.

In the realm of acetylcholinesterase (AChE) inhibitors, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil) is a prominent example. nih.gov SAR studies on donepezil and its analogues have shown that the 1-benzyl-piperidine moiety is a crucial component for AChE inhibition. nih.gov The dimethoxyindan-1-one group also plays a significant role in the binding to the enzyme. nih.gov Further studies on N-benzyl piperidine derivatives have identified compounds with dual inhibitory activity against both histone deacetylase (HDAC) and AChE. nih.gov For instance, compounds d5 (HDAC IC50 = 0.17 µM, AChE IC50 = 6.89 µM) and d10 (HDAC IC50 = 0.45 µM, AChE IC50 = 3.22 µM) demonstrated potent dual enzyme inhibition. nih.gov

As inhibitors of monoacylglycerol lipase (B570770) (MAGL), a class of benzylpiperidine and benzylpiperazine-based compounds have been optimized for reversible inhibition. unisi.it The replacement of an oxygen atom with a sulfur atom as the linker between a pyridine and the central phenyl ring was a key modification. unisi.it Compounds 28 and 29 from this series emerged as potent MAGL inhibitors. unisi.it

For the inhibition of the USP1/UAF1 deubiquitinase complex, N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown nanomolar potency. acs.orgnih.gov SAR exploration indicated that substitution at the 2-position of the phenyl ring was highly favored over the 3- and 4-positions. acs.org

| Compound | Target Enzyme(s) | IC50 |

| 13e (Donepezil) | Acetylcholinesterase (AChE) | 5.7 nM |

| d5 | Histone Deacetylase (HDAC) | 0.17 µM |

| Acetylcholinesterase (AChE) | 6.89 µM | |

| d10 | Histone Deacetylase (HDAC) | 0.45 µM |

| Acetylcholinesterase (AChE) | 3.22 µM | |

| 28 | Monoacylglycerol Lipase (MAGL) | Potent inhibitor |

| 29 | Monoacylglycerol Lipase (MAGL) | Potent inhibitor |

| ML323 (70) | USP1/UAF1 | Nanomolar potency |

SAR Studies Related to Receptor Binding Affinity and Selectivity for this compound Derivatives

The this compound scaffold has been a fertile ground for the development of ligands with high affinity and selectivity for various receptors, particularly those involved in neurotransmission.

For sigma receptors, a series of 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives have been synthesized and evaluated. nih.gov Within this series, the 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was identified as a potent sigma ligand with a 96-fold selectivity for σ1 over σ2 receptors (Kiσ1 = 0.96 ± 0.05 nM and Kiσ2 = 91.8 ± 8.1 nM). nih.gov Another study on 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5 ) as having a high affinity for the human σ1 receptor (Ki = 1.45 ± 0.43 nM) with 290-fold selectivity over the σ2 subtype. nih.gov

In the context of dopamine D2 and D3 receptors, a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines were investigated. acs.org While these are piperazine derivatives, the SAR insights are relevant. A cyclohexanecarboxamide (B73365) analogue (39 ) displayed single-digit nanomolar affinity at the D3 receptor with over 150-fold selectivity over the D2 receptor. acs.org

The phenyl(piperidin-4-yl)methanone fragment, a key component of many antipsychotic drugs, is crucial for binding to serotoninergic (5-HT2A, 5-HT2C, 5-HT2B) and dopaminergic (D1, D2, D4) receptors. nih.gov For example, a derivative containing a 4-(p-fluorobenzoyl)piperidine moiety showed notable affinity for 5-HT2A, D1, D2, and D4 receptors. nih.gov

| Compound | Target Receptor(s) | Binding Affinity (Ki) | Selectivity |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 | 0.96 ± 0.05 nM | 96-fold for σ1 over σ2 |

| σ2 | 91.8 ± 8.1 nM | ||

| Compound 5 | human σ1 | 1.45 ± 0.43 nM | 290-fold for σ1 over σ2 |

| Compound 39 | Dopamine D3 | Single-digit nM | >150-fold for D3 over D2 |

| Compound 35 | 5-HT2A, D1, D2, D4 | Notable affinity |

Mechanistic Pharmacology and Molecular Target Characterization of this compound

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a significant lack of publicly available research data specifically detailing the mechanistic pharmacology and molecular target characterization of the chemical compound this compound.

While the compound is mentioned in patent literature as an example of a substance that can be synthesized, specific pharmacological data regarding its enzyme inhibition profiles and receptor binding and ligand activity are not provided. google.com Extensive searches for this particular compound did not yield studies investigating its effects on key biological targets.

Therefore, it is not possible to provide a detailed and scientifically accurate article that adheres to the specific outline requested, which includes:

Mechanistic Pharmacology and Molecular Target Characterization of Benzyl Ethyl Piperidin 4 Ylmethyl Amine

Receptor Binding and Ligand Activity Profiling of Benzyl-ethyl-piperidin-4-ylmethyl-amine Derivatives

Modulation of Dopaminergic, Serotonergic, and Noradrenergic Receptors

Without specific research findings, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings is contingent on the availability of such data, which for this compound, appears to be non-existent in the accessible scientific domain.

Further research and publication in peer-reviewed journals would be necessary to elucidate the pharmacological profile of this compound and to enable the generation of the detailed article as requested.

Muscarinic Cholinergic Receptor Antagonism

This compound is a compound with structural features suggesting interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). wikipedia.org These receptors are critical in mediating the effects of the parasympathetic nervous system, which governs "rest-and-digest" functions. wikipedia.org Antagonists of these receptors block the action of the endogenous neurotransmitter acetylcholine, leading to a variety of physiological effects. wikipedia.orgdrugbank.com

The core of the molecule is a piperidine (B6355638) ring, a common scaffold in many muscarinic antagonists. nih.gov Structure-activity relationship studies on related N-substituted 4-piperidinyl benzilates reveal that the nature of the substituent on the piperidine nitrogen is a key determinant of binding affinity. For instance, N-substitution with smaller alkyl groups like methyl or ethyl, or with an aralkyl group such as benzyl (B1604629), can significantly increase affinity for muscarinic receptors compared to the unsubstituted parent compound. nih.gov Specifically, an N-benzyl substitution has been shown to result in a high affinity (Ki value of 0.2 nM). nih.gov Given that this compound possesses both N-ethyl and N-benzyl (via the methylamine (B109427) linker) substitutions, it is predicted to exhibit strong antagonistic activity at muscarinic receptors. The blockade of these receptors, particularly the M3 subtype, is responsible for effects such as pupillary dilation (mydriasis) and the paralysis of accommodation (cycloplegia). nih.gov

| Compound Structure Feature | Expected Impact on Muscarinic Receptor Affinity | Reference Ki Value (nM) for related compound |

| 4-Piperidinyl Core | Core scaffold for binding | 2.0 (for 4-Piperidinyl benzilate) nih.gov |

| N-Ethyl Substitution | Increases affinity | 0.2 (for N-ethyl-4-piperidinyl benzilate) nih.gov |

| N-Benzyl Substitution | Increases affinity | 0.2 (for N-benzyl-4-piperidinyl benzilate) nih.gov |

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Modulation

The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor that plays a significant role in regulating central nervous system function and is a therapeutic target for disorders like schizophrenia. nih.govebi.ac.uk Positive allosteric modulators (PAMs) of mGlu5 are of particular interest as they enhance the receptor's response to the endogenous ligand, glutamate, without directly activating it. ebi.ac.uknih.gov

The chemical structure of this compound, containing a piperidine moiety, is consistent with scaffolds known to produce mGlu5 PAMs. ebi.ac.uk Research has identified various 4-aryl piperidine amides as potent mGlu5 PAMs. ebi.ac.uk These compounds bind to an allosteric site on the receptor, separate from the glutamate binding site, and potentiate mGlu5-mediated signaling. nih.govnih.gov This modulation can influence synaptic plasticity, which is believed to be involved in cognition. nih.gov The activity of mGlu5 has been linked to pathological processes in several neurodegenerative diseases, making its modulation a key area of research. mdpi.com While some PAMs bind to the well-characterized MPEP binding site, other distinct allosteric sites have also been discovered. nih.govnih.gov

| Receptor Target | Type of Modulation | Potential Therapeutic Area | Key Structural Moiety |

| mGlu5 | Positive Allosteric Modulation (PAM) | CNS Disorders (e.g., Schizophrenia) ebi.ac.uk | Piperidine ebi.ac.uk |

Equilibrative Nucleoside Transporter (ENT1, ENT2) Inhibition

Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides like adenosine (B11128) across the cell membrane, playing a crucial role in nucleotide synthesis and the regulation of adenosine signaling. nih.govnih.gov There are four subtypes in humans, ENT1-4. nih.gov Inhibition of these transporters can increase the extracellular concentration of adenosine, making it more available to cell surface receptors, which has implications for cardiovascular function and neurotransmission. nih.gov

Compounds with piperazine (B1678402) and piperidine rings have been identified as inhibitors of human ENTs. nih.gov For example, structure-activity relationship studies on a series of piperazine-containing triazine amines demonstrated that these molecules can inhibit both ENT1 and ENT2. nih.gov The inhibitory mechanism of some of these compounds has been shown to be irreversible and non-competitive, as they reduce the maximum transport velocity (Vmax) without affecting the substrate binding affinity (Km). researchgate.net The presence of a piperidine ring in this compound suggests a potential for this compound to interact with and inhibit ENT1 and ENT2, thereby modulating nucleoside transport and adenosine-mediated signaling pathways. nih.govresearchgate.net

| Transporter | Potential Action | Mechanism of Related Compounds | Implication of Inhibition |

| ENT1 | Inhibition | Irreversible, Non-competitive researchgate.net | Increased extracellular adenosine nih.gov |

| ENT2 | Inhibition | Irreversible, Non-competitive researchgate.net | Modulation of chemotherapy uptake nih.govnih.gov |

Modulation of Intracellular Signaling Pathways by this compound

The interaction of this compound with its molecular targets, such as mGlu5 and muscarinic receptors, initiates cascades of intracellular signaling events that ultimately alter cellular function.

Extracellular Regulated Kinases (ERK1/2) Phosphorylation

The Extracellular signal-Regulated Kinases (ERK1 and ERK2) are central components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates fundamental cellular processes including proliferation, cell cycle control, and survival. nih.gov Activation of ERK1/2 occurs through phosphorylation by its upstream kinase, MEK. nih.gov

The modulation of G protein-coupled receptors like mGlu5 by this compound is expected to influence the ERK1/2 pathway. mGlu5 receptors couple to signaling pathways that can lead to the activation of ERK. mdpi.com By acting as a positive allosteric modulator of mGlu5, the compound would potentiate glutamate-induced signaling, which can result in increased phosphorylation and activation of ERK1/2. nih.govmdpi.com This enhanced ERK signaling can then phosphorylate a multitude of downstream substrates, stimulating processes such as ribosome biogenesis and the synthesis of nucleotides required for cell division. nih.gov

Cell Cycle Regulation via the p53/p21 Pathway

The p53 and retinoblastoma (RB) proteins are crucial tumor suppressors that act as key regulators of the cell division cycle. nih.gov The p53 protein can transcriptionally activate the gene for p21, a cyclin-dependent kinase inhibitor. nih.gov In turn, p21 can prevent the phosphorylation of RB, keeping it in an active, growth-suppressive state. nih.gov This sequence of events is known as the p53-p21-RB signaling pathway, and its activation leads to cell cycle arrest. nih.gov

The cellular effects initiated by this compound through its primary targets can intersect with this pathway. For instance, signaling through the ERK1/2 cascade can influence cell cycle progression. nih.gov In some contexts, sustained or aberrant ERK activation can lead to cellular stress that triggers p53 activation. nih.gov Upon activation by cellular stress, p53 upregulates p21, which then inhibits cyclin-dependent kinases, leading to cell cycle arrest. nih.govnih.gov Therefore, by modulating upstream receptors that feed into major signaling hubs like ERK, this compound has the potential to indirectly influence the p53/p21 pathway and affect cell cycle regulation.

Exploration of Polypharmacology and Multi-Targeting Approaches with this compound Analogues

Developing analogues of this compound offers a strategic approach to refine this multi-target activity. By systematically modifying the chemical structure—for example, altering the substituents on the piperidine nitrogen or the aromatic ring—it is possible to tune the compound's affinity and efficacy for each of its targets. This approach is valuable in drug discovery, as simultaneously modulating multiple targets can sometimes lead to superior therapeutic efficacy or overcome drug resistance mechanisms that arise with single-target agents. nih.gov For instance, in cancer therapy, dual inhibitors that target both ERK1/2 and a compensatory pathway like ERK5 have been designed to overcome resistance to single-pathway inhibitors. nih.gov Similarly, analogues of this compound could be designed to optimize the balance of activity between, for example, mGlu5 modulation and muscarinic antagonism to achieve a desired therapeutic profile for complex CNS disorders.

Computational Chemistry and Molecular Modeling of Benzyl Ethyl Piperidin 4 Ylmethyl Amine Interactions

Ligand-Based and Structure-Based Drug Design Approaches Utilizing Benzyl-ethyl-piperidin-4-ylmethyl-amine Structures

To fulfill the user's request, primary research involving de novo computational analysis of "this compound" would be required. Such analysis is beyond the scope of this tool, which relies on existing and published data.

In Silico Prediction of Biological Activity Spectra for Novel this compound Analogues

The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. Computational, or in silico, methods provide a rapid and cost-effective means to predict the biological activities of new compounds, thereby guiding synthetic efforts and prioritizing experimental screening. clinmedkaz.org For novel analogues of this compound, in silico prediction of their biological activity spectra can reveal potential therapeutic applications and off-target effects. nih.gov This process typically involves the use of software that compares the chemical structure of a query molecule to a database of known bioactive compounds. peerscientist.com

One such approach is the use of Prediction of Activity Spectra for Substances (PASS), a tool that predicts a wide range of biological activities based on the structural formula of a compound. clinmedkaz.orgpeerscientist.com The output is a list of potential activities with a corresponding probability score for each. For a series of hypothetical this compound analogues, where modifications are made to the benzyl (B1604629), ethyl, or piperidine (B6355638) moieties, a PASS analysis could yield a diverse range of predicted activities. These predictions are based on the structure-activity relationships derived from a large training set of known drugs and bioactive compounds. peerscientist.com

The unique chemical structure of piperidine and its derivatives allows for interaction with a variety of biological targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.org Consequently, in silico predictions for novel analogues of this compound could suggest activities relevant to the treatment of central nervous system disorders, cancer, or infectious diseases. clinmedkaz.org These computational predictions serve as a valuable preliminary screening step, enabling researchers to focus on synthesizing and testing analogues with the most promising therapeutic profiles. clinmedkaz.orgrsc.org

Below is a hypothetical data table illustrating the predicted biological activities for a series of novel this compound analogues, as might be generated by a PASS analysis. The "Probability to be Active (Pa)" indicates the likelihood of the compound exhibiting the predicted activity.

Table 1: Hypothetical In Silico Predicted Biological Activities for this compound Analogues

| Analogue ID | Modification | Predicted Biological Activity | Probability to be Active (Pa) |

| BEP-A01 | 4-chloro substitution on benzyl ring | Antineoplastic | 0.85 |

| BEP-A01 | 4-chloro substitution on benzyl ring | Kinase Inhibitor | 0.78 |

| BEP-A02 | N-propyl instead of N-ethyl group | Monoamine Oxidase B Inhibitor | 0.92 |

| BEP-A02 | N-propyl instead of N-ethyl group | Antidepressant | 0.88 |

| BEP-A03 | 3-methoxy substitution on benzyl ring | Vasodilator | 0.75 |

| BEP-A03 | 3-methoxy substitution on benzyl ring | Antihypertensive | 0.71 |

| BEP-A04 | Replacement of benzyl with a thiophene (B33073) ring | Antifungal | 0.89 |

| BEP-A04 | Replacement of benzyl with a thiophene ring | CYP450 Inhibitor | 0.82 |

Pharmacophore Modeling and Virtual Screening Based on this compound Data

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structure of a known active compound, such as this compound, and its interactions with a biological target. nih.gov This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. nih.gov

The development of a pharmacophore model for this compound would involve identifying its key chemical features, which may include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. These features are then mapped in 3D space to create a model that represents the crucial interaction points between the molecule and its target protein. nih.gov

Once a pharmacophore model is established, it can be used to perform virtual screening. This process involves computationally fitting molecules from a database into the pharmacophore model. Molecules that match the model's features are considered "hits" and are prioritized for further investigation, such as molecular docking studies and experimental testing. nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. nih.govnih.gov The combination of pharmacophore modeling with molecular docking can provide a more refined understanding of the potential binding modes of the identified hits. nih.gov

The following table provides a hypothetical example of a pharmacophore model derived from this compound and the results of a virtual screening campaign.

Table 2: Hypothetical Pharmacophore Model and Virtual Screening Results

| Pharmacophore Feature | Geometric Constraint (Å) | Virtual Screening Hit ID | Fit Score | Predicted Affinity (nM) |

| Aromatic Ring (AR1) | Center of benzyl ring | VS-H01 | 4.8 | 150 |

| Hydrogen Bond Acceptor (HBA1) | Nitrogen of piperidine ring | VS-H02 | 4.5 | 200 |

| Hydrophobic (HYD1) | Ethyl group | VS-H03 | 4.2 | 350 |

| Positive Ionizable (PI1) | Amine nitrogen | VS-H01 | 4.8 | 150 |

| Aromatic Ring (AR1) | Center of benzyl ring | VS-H02 | 4.5 | 200 |

| Hydrogen Bond Acceptor (HBA1) | Nitrogen of piperidine ring | VS-H03 | 4.2 | 350 |

| Hydrophobic (HYD1) | Ethyl group | VS-H01 | 4.8 | 150 |

| Positive Ionizable (PI1) | Amine nitrogen | VS-H02 | 4.5 | 200 |

Advanced Analytical Methodologies for Research on Benzyl Ethyl Piperidin 4 Ylmethyl Amine

Chromatographic Techniques for Separation and Quantitative Analysis

Chromatography is an indispensable tool for separating components of a mixture and for determining the purity and concentration of a substance. For a molecule like Benzyl-ethyl-piperidin-4-ylmethyl-amine, with its distinct polarity and structural features, several chromatographic techniques are particularly applicable.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile or thermally unstable compounds such as piperidine (B6355638) derivatives. nih.govresearcher.life A reversed-phase HPLC (RP-HPLC) setup is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.govgoogle.com This technique separates compounds based on their hydrophobicity.

For this compound, the benzyl (B1604629) group provides a chromophore that allows for detection using an ultraviolet (UV) detector, typically at wavelengths around 254 nm. google.com The method can be optimized by adjusting the mobile phase composition, which often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with additives like trifluoroacetic acid (TFA) or phosphate buffers to improve peak shape and resolution. google.comresearchgate.net Ion-pairing agents can also be used for compounds that are difficult to retain on standard reversed-phase columns. researchgate.net HPLC is valuable for both qualitative identification (based on retention time) and quantitative analysis (based on peak area), offering high precision and sensitivity. google.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value | Source |

| Column | C18, 250 mm x 4.6 mm, 5 µm | nih.govnih.gov |

| Mobile Phase | Acetonitrile : 0.1% TFA in Water (Gradient) | researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min | nih.govgoogle.com |

| Column Temperature | 30 °C | google.com |

| Detection | UV at 254 nm | google.com |

| Injection Volume | 20 µL | google.com |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility due to its molecular weight and polar amine groups, it can be analyzed by GC after conversion into a more volatile derivative. oup.com Derivatization, for instance through acylation with reagents like pentafluorobenzoyl chloride, can reduce the compound's polarity and improve its chromatographic properties, leading to sharper peaks and increased sensitivity. oup.com

The analysis is typically performed using a capillary column with a stationary phase like 5% phenyl/95% methyl polysiloxane. unodc.org A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly useful as it provides both retention time data for separation and mass spectra for structural identification. oup.comoup.com

Table 2: Potential GC Parameters for Derivatized this compound

| Parameter | Value | Source |

| Derivatizing Agent | Pentafluorobenzoyl chloride (PFBCI) | oup.com |

| Column | 5% Phenyl Methyl Silicone Capillary Column | unodc.org |

| Carrier Gas | Helium or Hydrogen | oup.comunodc.org |

| Injector Temperature | 280 °C | oup.com |

| Oven Program | Temperature gradient (e.g., 100°C to 290°C) | unodc.org |

| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) | oup.comunodc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net This makes it an exceptionally powerful tool for detecting and quantifying trace amounts of compounds in complex biological or environmental samples. nih.govresearchgate.net

For this compound, electrospray ionization (ESI) in the positive ion mode would be an effective method to generate protonated molecular ions [M+H]+. In the tandem mass spectrometer, this parent ion can be isolated and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and reduces background noise, allowing for very low limits of detection. researchgate.net The technique is invaluable for metabolic studies, impurity profiling, and pharmacokinetic analysis. nih.gov

Table 3: Hypothetical LC-MS/MS Transitions for this compound

| Parameter | Description |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion (Q1) | m/z 233.2 [M+H]+ |

| Potential Fragment Ions (Q3) | m/z 91 (tropylium ion from benzyl group), m/z 146 (loss of benzyl group) |

Spectroscopic Methods for Structural Elucidation and Characterization in Research

Spectroscopic methods are essential for determining the molecular structure of a compound by examining how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. ycdehongchem.com Both ¹H NMR and ¹³C NMR experiments are crucial for the complete structural confirmation of this compound.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl and ethyl groups, the methyl protons of the ethyl group, and the various protons on the piperidine ring. researchgate.netchemicalbook.com

¹³C NMR reveals the number of chemically distinct carbon atoms. researchgate.net The spectrum would show characteristic signals for the aromatic carbons, the aliphatic carbons of the piperidine ring, and the carbons of the N-ethyl and N-benzyl substituents. researchgate.net

Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons, providing definitive confirmation of the molecular structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Benzyl Aromatic C-H | 7.2 - 7.4 | 127 - 130 |

| Benzyl -CH₂- | ~3.5 | ~63 |

| Ethyl -CH₂- | ~2.5 | ~52 |

| Ethyl -CH₃ | ~1.1 | ~12 |

| Piperidine Ring C-H | 1.2 - 3.0 | 30 - 55 |

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to C-H stretching from the aromatic and aliphatic groups, C-N stretching of the amines, and C=C stretching from the aromatic ring. researchgate.netrepec.org

UV-Visible Spectroscopy provides information about electronic transitions within the molecule. The primary chromophore in this compound is the benzyl group. The benzene ring is expected to exhibit characteristic absorption bands in the UV region, typically around 250-270 nm, arising from π→π* transitions. researchgate.nethbku.edu.qa

Table 5: Characteristic IR and UV-Vis Absorption Data

| Technique | Functional Group / Chromophore | Expected Absorption Range | Source |

| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | nist.gov |

| IR | Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ | nist.gov |

| IR | Aromatic C=C Bending | 1450 - 1600 cm⁻¹ | researchgate.net |

| IR | C-N Stretch | 1000 - 1350 cm⁻¹ | researchgate.net |

| UV-Vis | Benzene Ring (π→π*) | ~250 - 270 nm | researchgate.nethbku.edu.qa |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides precise molecular weight information and valuable structural insights through fragmentation analysis.

Molecular Weight Determination: The nominal molecular weight of this compound (C₁₅H₂₄N₂) is 232.37 g/mol . High-resolution mass spectrometry (HRMS), often performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, can provide a highly accurate mass measurement, typically within a few parts per million (ppm). mdpi.com This allows for the determination of the elemental formula with high confidence, a critical step in structure confirmation. In positive ion mode electrospray ionization (ESI), the compound is expected to be observed primarily as the protonated molecule [M+H]⁺ at an m/z of approximately 233.38.

Fragmentation Patterns: Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to generate characteristic fragmentation patterns that help to piece together the molecule's structure. nih.gov The fragmentation of this compound is predicted to occur at its most labile bonds. Based on the fragmentation of similar piperidine and benzylamine (B48309) structures, several key fragmentation pathways can be anticipated. nih.govwvu.edu

Benzylic Cleavage: The bond between the benzyl group and the piperidine ring nitrogen is susceptible to cleavage, which would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is a very common fragmentation pathway for compounds containing a benzyl moiety.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation. A common pathway involves the loss of the ethyl group from the nitrogen, leading to a neutral loss of 28 Da (C₂H₄). Cleavage of the bond between the piperidine ring and the methylene bridge is also likely.

Cleavage adjacent to the primary amine: The C-C bond between the methylene group and the primary amine can break, leading to specific fragment ions.

A table of predicted major fragment ions for this compound in a positive ion mode MS/MS experiment is presented below.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 233.38 | [C₁₅H₂₅N₂]⁺ | Protonated molecule [M+H]⁺ |

| 204.34 | [C₁₃H₁₈N₂]⁺ | Loss of the ethyl group (C₂H₅) from the piperidine nitrogen |

| 146.15 | [C₉H₁₆N]⁺ | Cleavage of the bond between the benzyl group and the piperidine nitrogen |

| 91.05 | [C₇H₇]⁺ | Formation of the benzyl cation |

This interactive table outlines the expected primary fragmentation ions for this compound under typical MS/MS conditions.

Derivatization Strategies for Enhanced Analytical Detection and Separation of Amine Functionalities

This compound possesses both a secondary amine (within the piperidine ring) and a primary amine. These functional groups can present challenges for certain analytical techniques, such as gas chromatography (due to polarity) or liquid chromatography with UV detection (due to the lack of a strong chromophore). mdpi.comsigmaaldrich.com Derivatization is a chemical modification technique used to convert the analyte into a product with improved analytical properties. actascientific.com This can enhance detection sensitivity, improve chromatographic separation, and increase volatility for gas chromatography. libretexts.orgnih.gov

For amine functionalities, derivatization typically involves reacting the amine with a reagent to attach a "tag" that is easily detectable. Common derivatizing agents for amines include those that introduce fluorescent or UV-absorbing groups. libretexts.orgthermofisher.com

| Derivatizing Reagent | Target Amine(s) | Detection Method | Advantages |

| Dansyl Chloride (DNS-Cl) | Primary & Secondary | Fluorescence, UV | Stable derivatives, good sensitivity. libretexts.org |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary | Fluorescence, UV | Reacts with both primary and secondary amines, often used in automated systems. actascientific.comthermofisher.comactascientific.com |

| o-Phthalaldehyde (OPA) | Primary only (in presence of a thiol) | Fluorescence | Rapid reaction, minimal reagent interference, but does not react with secondary amines. libretexts.orgactascientific.com |

| Benzoyl Chloride | Primary & Secondary | UV | Forms stable derivatives. rsc.org |

This interactive table summarizes common derivatization reagents suitable for the amine functionalities present in this compound.

Derivatization can be performed either before the sample is introduced into the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comactascientific.com

Pre-column Derivatization: In this approach, the derivatization reaction is completed before the sample is injected into the chromatograph. actascientific.com

Advantages: This is the most common approach, offering flexibility in reaction conditions (time, temperature, pH) to ensure the reaction goes to completion. mdpi.com It can also be automated. creative-proteomics.com

Disadvantages: Excess reagent and by-products must be chromatographically separated from the analyte derivative, which can complicate the chromatogram. actascientific.com The stability of the derivative is also a consideration. rsc.org A sequential derivatization strategy might be needed for this compound, for instance, using OPA to react with the primary amine first, followed by FMOC-Cl for the secondary amine. thermofisher.comactascientific.com

Post-column Derivatization: In this method, the underivatized analyte is first separated on the column. The derivatizing reagent is then continuously mixed with the column effluent in a reaction coil before the flow stream enters the detector. actascientific.com

Advantages: This technique eliminates interference from reagent peaks since the reaction occurs after separation. actascientific.com It is highly reproducible and suitable for automation. creative-proteomics.com

Disadvantages: The reaction must be very rapid and completed within the time it takes for the analyte to travel from the reaction coil to the detector. The instrumentation is more complex, requiring an additional pump for the reagent and a reaction module. creative-proteomics.com

To ensure a reproducible and quantitative derivatization reaction, several parameters must be optimized. nih.govresearchgate.net This process involves systematically varying reaction conditions to achieve the maximum yield of the desired derivative with minimal side products.

Key parameters for optimization include:

Reagent Concentration: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion.

pH and Buffer: The pH of the reaction mixture is often critical. For example, many amine derivatization reactions are performed under basic conditions to ensure the amine is in its nucleophilic, unprotonated form. libretexts.org

Reaction Time and Temperature: The kinetics of the reaction must be considered. Optimization involves finding the shortest time and mildest temperature required for complete derivatization to minimize potential degradation of the analyte or derivative. rsc.org

Solvent: The choice of solvent can influence reaction efficiency and the stability of the resulting derivative. nih.gov

For an analyte like this compound, a design of experiments (DoE) approach could be used to efficiently study the effects of these parameters and their interactions to identify the optimal conditions. nih.gov

Method Validation for Reproducibility and Reliability in Academic Research Settings

While formal method validation is a stringent requirement in regulated industries, its principles are equally vital in academic research to ensure the quality, reliability, and consistency of analytical data. tandfonline.comresearchgate.netwjarr.com A validated method provides confidence that it is suitable for its intended purpose. Key validation parameters relevant to academic research include reproducibility and reliability.

Reproducibility and Reliability: Reproducibility refers to the ability of a method to produce the same results in different laboratories or by different analysts, while repeatability refers to obtaining the same result by the same analyst under the same conditions. azolifesciences.comut.ee Both are measures of precision and are crucial for the scientific validity of research findings. azolifesciences.comazolifesciences.comnih.gov If research findings cannot be reproduced, their trustworthiness is called into question. azolifesciences.com

A typical validation protocol in a research setting would assess the following parameters:

| Validation Parameter | Description | Assessment in a Research Context |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | Analysis of blank matrix and matrix spiked with potentially interfering compounds. |

| Linearity and Range | The ability to elicit test results that are directly proportional to the analyte concentration over a specific range. | Analysis of a series of standards at different concentrations and performing a linear regression. |

| Accuracy | The closeness of the measured value to the true value. | Analysis of a standard reference material or by spike-recovery experiments in a relevant matrix. |

| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Repeatability: multiple analyses on the same day. Intermediate Precision: analyses on different days or by different analysts. ut.ee Results are expressed as relative standard deviation (%RSD). |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. tandfonline.comwjarr.com | Typically determined based on the signal-to-noise ratio (e.g., S/N = 3). |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tandfonline.com | Typically determined based on the signal-to-noise ratio (e.g., S/N = 10) or by assessing precision at low concentrations. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Small variations in parameters like mobile phase composition, pH, or temperature are introduced to observe the effect on the results. |

This interactive table outlines the essential parameters for analytical method validation in a research environment.